Cas no 14940-92-2 (Cholest-5-en-3-ol (3b)-, 7,10,13,16-docosatetraenoate(9CI))

Cholest-5-en-3-ol (3b)-, 7,10,13,16-docosatetraenoate(9CI) structure
14940-92-2 structure
Product Name:Cholest-5-en-3-ol (3b)-, 7,10,13,16-docosatetraenoate(9CI)
CAS No:14940-92-2
MF:C49H80O2
MW:701.158315658569
CID:204186
PubChem ID:44154075
Update Time:2025-04-19

Cholest-5-en-3-ol (3b)-, 7,10,13,16-docosatetraenoate(9CI) Chemical and Physical Properties

Names and Identifiers

    • Cholest-5-en-3-ol (3b)-, 7,10,13,16-docosatetraenoate(9CI)
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoate
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
    • cholesteryl adrenate
    • Cholesteryl docosatetraenoic acid
    • 14940-92-2
    • SCHEMBL23143294
    • SCHEMBL23143293
    • Cholest-5-en-3-ol (3beta)-, 7,10,13,16-docosatetraenoate
    • Inchi: 1S/C49H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h11-12,14-15,17-18,20-21,30,39-40,42-46H,7-10,13,16,19,22-29,31-38H2,1-6H3/b12-11+,15-14+,18-17+,21-20+/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1
    • InChI Key: ITGTXSFLBABXQA-DRTVXACJSA-N
    • SMILES: O(C(CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC)=O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 700.6162
  • Monoisotopic Mass: 700.616
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 51
  • Rotatable Bond Count: 23
  • Complexity: 1170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 16.7

Experimental Properties

  • PSA: 26.3

Cholest-5-en-3-ol (3b)-, 7,10,13,16-docosatetraenoate(9CI) Related Literature

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